

Alloc-DOX: A Comprehensive Technical Review of an Albumin-Binding Doxorubicin Prodrug

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Compound of Interest

Compound Name: Alloc-DOX

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Executive Summary

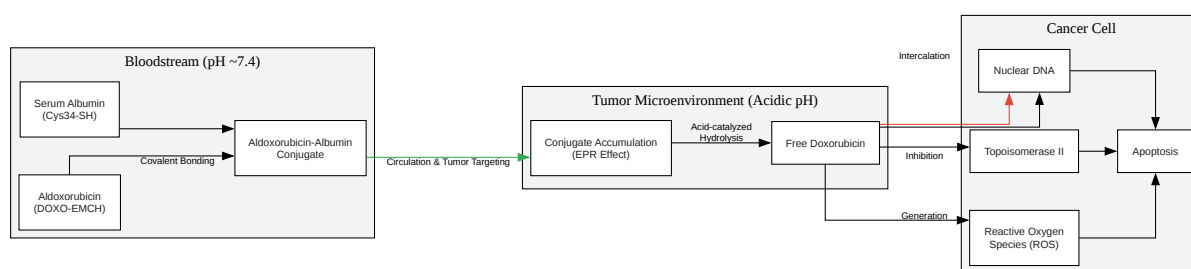
This technical guide provides an in-depth review of **Alloc-DOX**, more formally known in the scientific literature as Aldoxorubicin or INNO-206. Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed to enhance the therapeutic index of doxorubicin by leveraging the natural transport properties of serum albumin, thereby increasing drug accumulation at the tumor site while minimizing systemic toxicity, particularly cardiotoxicity. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and mechanisms of action.

Introduction and Background

Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its clinical utility, however, is often limited by a cumulative dose-dependent cardiotoxicity. Aldoxorubicin was developed to address this limitation. It is synthesized by linking doxorubicin to N-ε-maleimidocaproic acid hydrazide (EMCH), creating a molecule that rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.^{[1][2]} This albumin-bound conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment of the tumor then cleaves the acid-sensitive hydrazone linker, releasing active doxorubicin directly at the site of action.^{[1][2]}

Mechanism of Action

The mechanism of action of Aldoxorubicin is a multi-step process that begins with its administration and culminates in the cytotoxic effects of doxorubicin within cancer cells.



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Figure 1: Mechanism of Action of Aldoxorubicin.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Aldoxorubicin.

Table 1: Preclinical Efficacy of Aldoxorubicin

Model System	Treatment Group	Outcome Measure	Result	Reference
Murine Renal Cell Carcinoma	Aldoxorubicin	Tumor Growth Inhibition	Superior to Doxorubicin	[3]
Breast Carcinoma Xenograft	Aldoxorubicin	Complete Remissions	Achieved	[3]
Human Cancer Xenografts (12 diverse models)	Albumin-bound DOX	IC50	Approximated that of free DOX	[4]
MDA-MB-435 Human Carcinoma	Aldoxorubicin-Albumin Conjugate	Antitumor Activity	Superior to free DOX	[4]

Table 2: Clinical Efficacy of Aldoxorubicin in Soft Tissue Sarcoma (STS)

Trial Phase	Comparison	Endpoint	Aldoxorubicin	Control (Doxorubicin)	P-value	NCT Identifier	Reference
Phase 2b	First-Line STS	Median Progression-Free Survival (PFS)	5.6 months	2.7 months	0.02	NCT01514188	[5]
Phase 2b	First-Line STS	6-month PFS Rate	46%	23%	0.02	NCT01514188	[5]
Phase 2b	First-Line STS	Median Overall Survival (OS)	15.8 months	14.3 months	0.21	NCT01514188	[5]
Phase 1B/2	Recurrent/Refractory STS (at MTD)	Partial Response Rate	38%	N/A	N/A	N/A	[6]
Phase 1B/2	Recurrent/Refractory STS (at MTD)	Stable Disease Rate	46%	N/A	N/A	N/A	[6]
Phase 1B/2	Recurrent/Refractory STS (at MTD)	Median PFS	11.25 months	N/A	N/A	N/A	[6]
Phase 1B/2	Recurrent/Refractory STS (at MTD)	Median OS	21.71 months	N/A	N/A	N/A	[6]

Table 3: Pharmacokinetic Parameters of Aldoxorubicin in Patients

Parameter	Value	Reference
Mean Half-life (t _{1/2})	17.6 - 38.2 hours	[7]
Mean Volume of Distribution (V _d)	3.96 - 4.08 L/m ²	[8]
Mean Clearance (CL)	0.136 - 0.152 L/h/m ²	[8]

Table 4: Safety Profile of Aldoxorubicin - Adverse Events (Grade ≥3) in a Phase 3 STS Trial

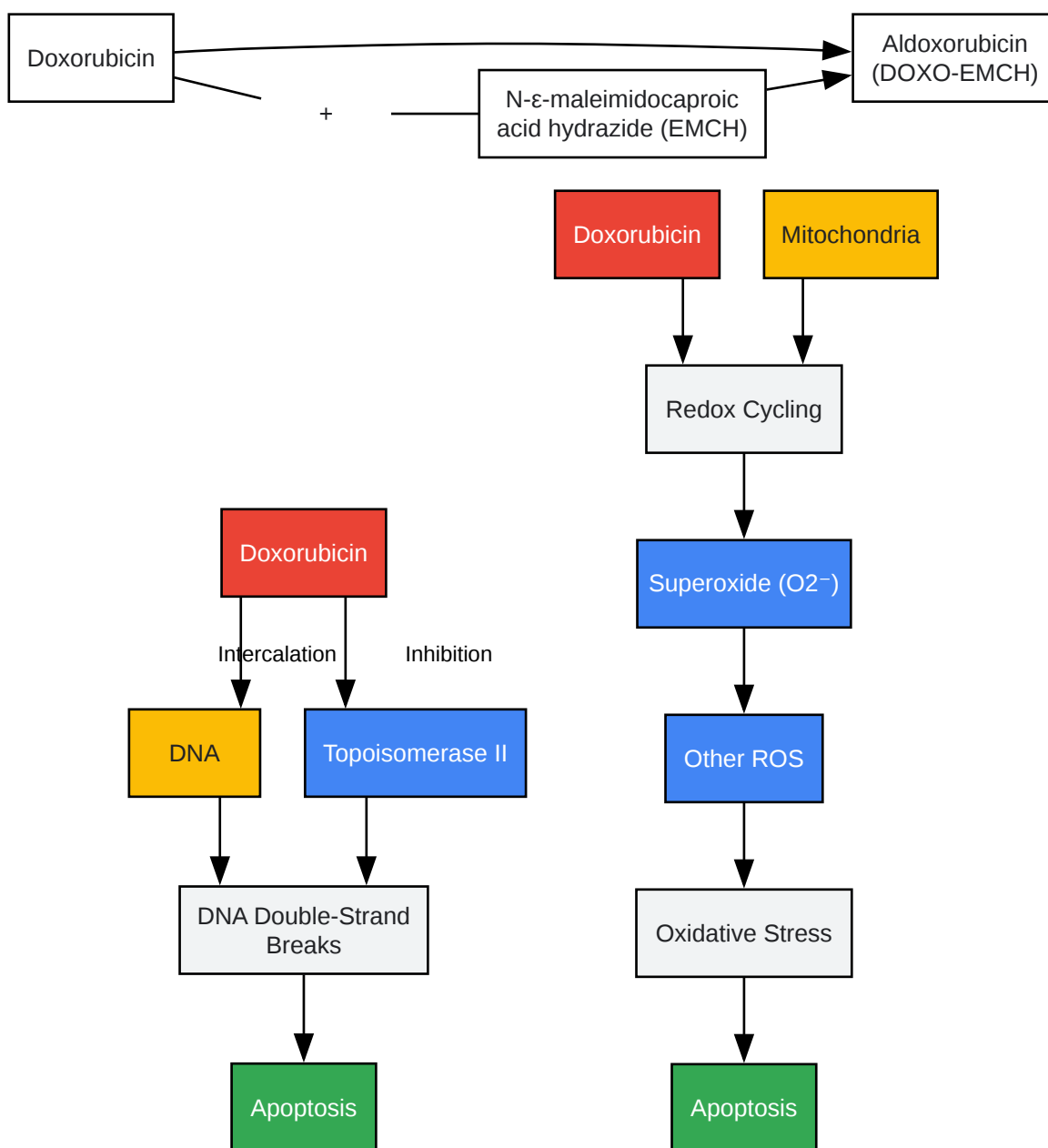
Adverse Event	Aldoxorubicin Arm	Investigator's Choice Arm
Neutropenia	23.9%	11.6%
Anemia	22.1%	13.5%
Febrile Neutropenia	15.5%	Not Reported
Stomatitis	15.5%	Not Reported
Thrombocytopenia	Not Reported	Reported

Data from a Phase 3 study in relapsed/refractory soft tissue sarcomas.[7]

Experimental Protocols

Synthesis of Aldoxorubicin (DOXO-EMCH)

Aldoxorubicin is synthesized by reacting doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH). This process forms a hydrazone bond between the C-13 keto group of doxorubicin and the hydrazide moiety of EMCH.[1][2]



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